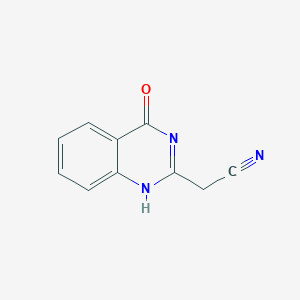

2-(4-oxo-1H-quinazolin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “2-(4-oxo-1H-quinazolin-2-yl)acetonitrile” is a chemical entity with a unique structure and properties. It is used in various scientific research applications due to its specific characteristics and reactivity.

Análisis De Reacciones Químicas

2-(4-oxo-1H-quinazolin-2-yl)acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile serves as a valuable building block for synthesizing more complex quinazoline derivatives. These derivatives are crucial for developing new materials and conducting further chemical reactions. The compound can undergo various transformations, including:

- Oxidation : Converting to quinazoline N-oxides.

- Reduction : Forming dihydroquinazoline derivatives.

- Substitution : Introducing functional groups at different positions on the quinazoline ring.

These reactions are essential for producing a variety of derivatives that can exhibit enhanced properties or functionalities, making them suitable for further research and application.

Biology

Biologically, quinazoline derivatives, including this compound, are investigated for their antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that compounds within this class can inhibit specific enzymes or interact with biological targets, leading to significant therapeutic effects. Notable biological applications include:

- Antimicrobial Activity : Studies have shown that quinazoline derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, modifications to the quinazoline structure have led to compounds with improved efficacy against these pathogens .

- Anticancer Potential : The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. Quinazoline-based compounds are being explored as potential lead compounds in drug development for cancer treatment .

Medicine

In medicine, the therapeutic potential of this compound is being extensively studied. Its applications include:

- Drug Development : The compound is being evaluated for its efficacy as an anticancer agent and its role in treating other diseases such as cardiovascular conditions and neurological disorders. The mechanism of action often involves the inhibition of key enzymes involved in disease progression, such as tyrosine kinases .

- Pharmacological Studies : Research has highlighted the importance of structure–activity relationships (SAR) in enhancing the biological activity of quinazoline derivatives. By modifying specific positions on the quinazoline ring, researchers aim to improve potency and selectivity against target diseases .

Industry

Industrially, this compound is utilized in developing new materials due to its unique chemical properties. Applications include:

- Polymer Development : The compound can serve as a precursor for synthesizing polymers with tailored properties for specific applications.

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for formulating coatings that require durability and resistance to environmental factors .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesizing derivatives | Enables production of various functionalized compounds |

| Biology | Antimicrobial and anticancer activities | Effective against bacterial strains; induces apoptosis |

| Medicine | Drug development for cancer and other diseases | Inhibits key enzymes; promising lead compounds |

| Industry | Development of polymers and coatings | Unique properties enhance material performance |

Mecanismo De Acción

The mechanism by which 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile exerts its effects involves specific molecular targets and pathways. The compound interacts with certain proteins or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

2-(4-oxo-1H-quinazolin-2-yl)acetonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can provide insights into the specific properties and reactivity of this compound, as well as its potential advantages and limitations in various applications.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique properties and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights for researchers and scientists.

Propiedades

IUPAC Name |

2-(4-oxo-1H-quinazolin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPPRAWHRPCNBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.